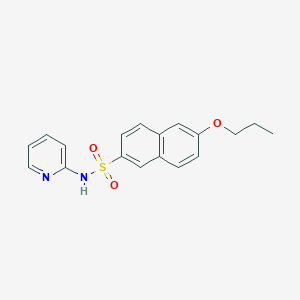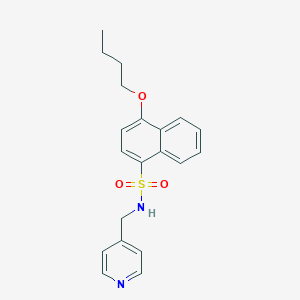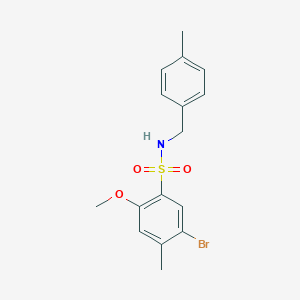![molecular formula C15H20N2O3S B275386 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)
2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid, also known as TACCA, is a chemical compound with potential applications in scientific research. TACCA is a cyclic peptide derivative that has been studied for its ability to inhibit the activity of certain enzymes and proteins. In
作用機序
The mechanism of action of 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid involves its ability to bind to and inhibit the activity of specific enzymes and proteins. The cyclic peptide structure of 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid allows it to bind to enzymes and proteins with high specificity, which can lead to the inhibition of their activity. Additionally, the benzothiazole group of 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been shown to play a role in its ability to inhibit certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid vary depending on the specific enzyme or protein that it targets. In cancer research, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been shown to inhibit the activity of enzymes that are involved in tumor growth and metastasis, which can lead to a reduction in cancer cell proliferation and migration. In enzyme inhibition studies, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been used to investigate the structure and function of specific enzymes, which can provide insights into their role in biological processes. Additionally, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been used in protein structure analysis to study the interactions between proteins and other molecules, which can help to elucidate their function in the body.
実験室実験の利点と制限
One of the advantages of using 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid in lab experiments is its high specificity for certain enzymes and proteins. This allows researchers to investigate the activity of specific molecules in biological processes. Additionally, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been shown to have low toxicity in cell culture studies, which can make it a safer option for in vitro experiments. However, one limitation of using 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid is its relatively low yield in synthesis, which can make it more expensive and time-consuming to produce compared to other compounds.
将来の方向性
There are several future directions for research on 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid. One area of interest is the development of 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid analogs with improved potency and selectivity for specific enzymes and proteins. Additionally, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid could be used in combination with other compounds to enhance its therapeutic potential in cancer treatment. Furthermore, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid could be used in protein structure analysis to study the interactions between proteins and other molecules in greater detail. Overall, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has the potential to be a valuable tool for scientific research in a variety of fields.
合成法
The synthesis of 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid involves several steps, including the formation of the cyclic peptide and the addition of the benzothiazole group. The process typically involves the use of organic solvents and reagents, as well as purification techniques such as column chromatography. The yield of 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid can vary depending on the specific synthesis method used.
科学的研究の応用
2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been studied for its potential applications in a variety of scientific research areas, including cancer treatment, enzyme inhibition, and protein structure analysis. In cancer research, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. In enzyme inhibition studies, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been used to investigate the structure and function of specific enzymes. Additionally, 2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid has been used in protein structure analysis to study the interactions between proteins and other molecules.
特性
分子式 |
C15H20N2O3S |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H20N2O3S/c18-13(9-5-1-2-6-10(9)14(19)20)17-15-16-11-7-3-4-8-12(11)21-15/h9-10H,1-8H2,(H,19,20)(H,16,17,18) |
InChIキー |
UZJHTVCOPDMNBX-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=NC3=C(S2)CCCC3)C(=O)O |
正規SMILES |
C1CCC(C(C1)C(=O)NC2=NC3=C(S2)CCCC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)


![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B275353.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B275355.png)
![1-[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275363.png)